molecular formula C17H22N4O B1491324 N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 1803594-88-8

N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B1491324
CAS No.: 1803594-88-8
M. Wt: 298.4 g/mol
InChI Key: BYKFRZRXLHWLPJ-UHFFFAOYSA-N
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Description

N-Ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (CAS 1803594-88-8) is an organic compound with the molecular formula C17H22N4O and a molecular weight of 298.38 g/mol . This chemical belongs to the class of pyrazole derivatives, a heterocyclic scaffold recognized in scientific literature for its significant and diverse pharmacological potential . The core pyrazole structure is a key component in numerous established pharmaceutical agents, including anti-inflammatory, antipsychotic, anti-obesity, and antidepressant drugs, highlighting its importance in medicinal chemistry research . The specific molecular structure of this compound, which incorporates both a phenyl and a piperidin-3-yl substituent on the pyrazole core, along with an N-ethyl carboxamide group, makes it a valuable chemical intermediate for researchers . It is primarily utilized in investigative activities such as the synthesis and biological screening of novel bioactive molecules, the study of structure-activity relationships (SAR), and as a building block in the development of potential ligands for various biological targets . Researchers are exploring the properties of pyrazole-based compounds like this one across a wide spectrum of biological activities, which may include antibacterial, antifungal, anticancer, and anti-inflammatory applications, among others . This product is intended for research and development use in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

N-ethyl-1-phenyl-3-piperidin-3-ylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-19-17(22)15-12-21(14-8-4-3-5-9-14)20-16(15)13-7-6-10-18-11-13/h3-5,8-9,12-13,18H,2,6-7,10-11H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKFRZRXLHWLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN(N=C1C2CCCNC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803594-88-8
Record name N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
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Biological Activity

N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, notable for its potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4OC_{17}H_{22}N_{4}O with a molecular weight of 298.38 g/mol. Its structure features an ethyl group, a phenyl ring, and a piperidine moiety, which contribute to its reactivity and biological interactions. The compound's unique structure allows it to undergo various chemical reactions, including electrophilic substitutions and nucleophilic attacks at specific positions on the pyrazole ring .

Synthesis Methods

The synthesis of this compound can be achieved through multiple methodologies. Common approaches involve:

  • Condensation Reactions : Combining piperidine derivatives with pyrazole precursors.
  • Substitution Reactions : Modifying existing pyrazole compounds to introduce the ethyl and phenyl groups.
  • Coupling Techniques : Utilizing coupling agents to form the desired compound from simpler building blocks.

These methods allow for the modification of the compound's structure to enhance its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Analgesic Activity : Preliminary studies suggest that this compound may act as an analgesic, influencing pain perception through interaction with specific receptors .
  • Antitumor Activity : The pyrazole scaffold is known for its anticancer properties. Studies have demonstrated that compounds similar to N-ethyl-1-phenyl-3-(piperidin-3-yloxy)-1H-pyrazole can inhibit the growth of various cancer cell lines, including breast and liver cancer cells .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives, including N-ethyl-1-phenyl-3-(piperidin-3-yloxy)-1H-pyrazole:

  • Anticancer Studies : A study involving 32 asymmetric MACs fused with 1H-pyrazole showed significant antiproliferative effects against multiple cancer types, indicating the potential of pyrazole derivatives as anticancer agents .
  • Inflammation Models : In vivo models have demonstrated that compounds with similar structures can reduce inflammatory markers significantly, suggesting a mechanism for pain relief and anti-inflammatory action .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-ethyl-1-phenyl-3-(piperidin-3-yloxy)-1H-pyrazole, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
1-EthylpyrazoleEthyl group on pyrazoleKnown for neuroprotective effects
1-(4-Methoxyphenyl)-3-(piperidin-4-yloxy)-pyrazoleMethoxy group enhances solubilityExhibits stronger analgesic properties
3-ArylpyrazolesVaried aryl substitutionsBroad spectrum of biological activities

N-Ethyl-1-phenyl-3-(piperidin-3-yloxy)-1H-pyrazole stands out due to its specific combination of piperidine and ethyl functionalities, which may confer unique pharmacological properties compared to other derivatives .

Scientific Research Applications

N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class. It has a unique structure that includes an ethyl group, a phenyl ring, and a piperidine moiety. The molecular formula for this compound is C15H18N4O. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry The pyrazole ring is known for its diverse pharmacological properties. Compounds containing pyrazole structures exhibit a range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects . this compound has been studied for its potential interactions with various biological targets, showing promise as a candidate for therapeutic applications in treating conditions like pain and inflammation. The versatility of the pyrazole framework allows for modifications that can tailor its properties for specific therapeutic needs.
  • Scientific Research this compound has diverse applications in scientific research. Studies involving this compound have focused on its interactions with various receptors and enzymes. Preliminary data suggest that this compound may act as an inhibitor or modulator of certain biological pathways, potentially influencing pain perception and inflammatory responses.

Pyrazole Derivatives

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Properties
1-EthylpyrazoleEthyl group on pyrazoleKnown for neuroprotective effects
1-(4-Methoxyphenyl)-3-(piperidin-4-yloxy)-pyrazoleMethoxy group enhances solubilityExhibits stronger analgesic properties
3-ArylpyrazolesVaried aryl substitutionsBroad spectrum of biological activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Similarities and Variations

The compound belongs to the pyrazole-4-carboxamide family, which is characterized by a pyrazole ring substituted with a carboxamide group at the 4-position. Key structural analogs and their modifications are summarized below:

Compound Name Substituents (Positions) Key Structural Differences Reference
N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide 1-phenyl, 3-piperidin-3-yl, 4-ethyl carboxamide Reference compound
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) 5-amino, 3-phenylamino, 4-phenyl carboxamide Lacks piperidine and ethyl groups; aromatic amino substituents
Penthiopyrad 3-(trifluoromethyl), 1-methyl, N-(thienyl) Trifluoromethyl and thienyl substituents
1-ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide 6-oxopiperidine, 1-methylpyrazole Oxopiperidine and pyrazole fusion
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide Arylideneamino, methylthio, oxomorpholino Sulfur-containing and morpholino substituents

Physicochemical Properties

  • Melting Points: Analogs with aromatic amino groups (e.g., 4a, 4b, 4c) exhibit higher melting points (178–247°C) compared to alkyl-substituted derivatives, likely due to enhanced crystallinity from hydrogen bonding .
  • Lipophilicity : The ethyl and piperidine groups in the target compound may increase lipophilicity compared to methyl or polar substituents (e.g., 4c’s chloro group) .
Antitumor Activity
  • Compounds like 7a and 7b (indole-substituted pyrazole-4-carboxamides) demonstrate potent antitumor activity, attributed to their planar aromatic systems and hydrogen-bonding capacity .
Antimicrobial and Antimalarial Activity
  • Pyrazole-4-carboxamides with methylthio and oxomorpholino groups (e.g., 5-((Arylidene)amino) derivatives) exhibit broad-spectrum antimicrobial activity .
  • The piperidine moiety in the target compound could enhance blood-brain barrier penetration, a feature leveraged in neurological drug design but untested here .

Molecular Modeling and Receptor Interactions

Binding Affinity Predictions

  • The piperidin-3-yl group may mimic tertiary amine motifs in receptor-binding pockets (e.g., cannabinoid CB1/CB2 receptors), though the target compound’s lack of a hydroxyl group (cf. HU 210 in ) may reduce affinity .
  • The ethyl carboxamide could stabilize interactions with hydrophobic pockets, similar to N-phenyl substituents in 4a–4c .

Functional Implications

  • Unlike CB1 receptors, which modulate ion channels, pyrazole-4-carboxamides without ionizable groups (e.g., the target compound) may favor G-protein-coupled receptor pathways over ionotropic effects .

Preparation Methods

Pyrazole Ring Formation and Substitution

  • The pyrazole core is often synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.
  • Phenylhydrazine reacts with β-ketoesters or β-diketones to yield 1-phenylpyrazole derivatives.
  • The 3-position substitution with a piperidin-3-yl group can be introduced via nucleophilic substitution or coupling reactions on a suitable pyrazole precursor.

Carboxamide Formation and N-Ethylation

  • The carboxamide group at the 4-position is introduced by functionalizing the pyrazole ring with a carboxylic acid derivative or an activated ester, followed by amidation with ethylamine.
  • Alternatively, direct amidation of a 4-carboxylic acid pyrazole intermediate with ethylamine under coupling conditions (e.g., using carbodiimides or other coupling agents) can be employed.

Representative Experimental Protocol (Based on Related Pyrazole Syntheses)

Step Reagents & Conditions Description Yield (%)
1 Phenylhydrazine + β-ketoester, acid catalyst, reflux Formation of 1-phenylpyrazole core 70-85
2 Halogenation at 4-position (if needed) or direct carboxylation Introduction of carboxylic acid functionality 60-75
3 Activation of carboxylic acid (e.g., with carbodiimide) + ethylamine Amidation to form N-ethyl carboxamide 65-80
4 Nucleophilic substitution with piperidin-3-yl precursor or coupling Attachment of piperidin-3-yl group 50-70

Note: The exact order of steps may vary depending on the synthetic route chosen.

Insights from Patent Literature and Research Articles

  • Patents on related pyrazole derivatives describe the use of cyclization reactions involving phenylhydrazines and ketoesters, followed by phosphorous oxychloride-mediated cyclization and deprotection steps to yield pyrazole intermediates with piperazine or piperidine substituents.
  • Purification often involves washing organic layers with aqueous sodium bicarbonate and sodium chloride solutions at controlled temperatures, followed by crystallization using solvents such as toluene and drying under mild heat.
  • The use of glacial acetic acid during crystallization enhances purity and yield by promoting salt formation of the amine-containing pyrazole derivatives.
  • Alternative oxidation and substitution methods for pyrazole derivatives include iodine-mediated transformations and Claisen–Schmidt condensations for related pyrazole analogues, which may inform modifications in the synthetic approach.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Comments
Pyrazole ring formation Acid-catalyzed condensation, reflux High yield, well-established
Carboxamide introduction Carbodiimide coupling or direct amidation Requires anhydrous conditions
Piperidin-3-yl substitution Nucleophilic substitution or coupling May require protecting groups
Purification Aqueous washes, crystallization from toluene Critical for purity and yield
Reaction temperatures 0–110 °C depending on step Controlled cooling/heating for crystallization

Research Findings and Optimization Notes

  • The use of phosphorous oxychloride as a cyclizing agent, although effective, can reduce yield and purity due to side reactions; alternative cyclization methods are explored to improve outcomes.
  • Temperature control during washing and crystallization steps significantly influences product quality and recovery.
  • The presence of the piperidin-3-yl substituent requires careful handling to avoid side reactions involving the secondary amine.
  • Yield optimization often involves balancing reaction times, reagent stoichiometry, and solvent choices to maximize purity and minimize by-products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves condensation of substituted pyrazole precursors with piperidine derivatives. For example, analogous compounds (e.g., SR141716A) are synthesized via nucleophilic substitution or palladium-catalyzed coupling .
  • Validation : High-performance liquid chromatography (HPLC) with >95% purity thresholds (as seen in pyrazole-4-carboxamide derivatives ) is critical. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, with specific attention to piperidine ring protons (δ 1.5–3.0 ppm in 1^1H NMR) and molecular ion peaks in MS .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s stereochemistry and substituent interactions?

  • Techniques :

  • 2D-NMR (e.g., 1^1H-13^{13}C HSQC, NOESY) resolves spatial arrangements, particularly for the piperidine and pyrazole rings .
  • X-ray crystallography provides absolute configuration data, as demonstrated for structurally similar CB1 antagonists .
    • Key Signals : Aromatic protons (δ 6.5–8.0 ppm) and carboxamide carbonyls (δ 165–170 ppm in 13^{13}C NMR) are diagnostic .

Advanced Research Questions

Q. How can molecular docking and mutagenesis elucidate the compound’s interaction with cannabinoid (CB1) receptors?

  • Approach :

  • Docking : Use AMBER or AutoDock to model interactions with CB1’s transmembrane helices (e.g., K3.28 residue critical for inverse agonism) .
  • Mutagenesis : Replace lysine (K3.28A) to assess hydrogen-bond disruption, as shown in thermodynamic cycle studies of SR141716A analogs .
    • Key Findings : The C3 substituent (e.g., carboxamide) forms hydrogen bonds with K3.28, stabilizing the receptor’s inactive state and conferring inverse agonism .

Q. What strategies optimize structure-activity relationships (SAR) for kinase inhibition (e.g., CDK2/4/6, FLT3)?

  • SAR Design :

  • Introduce pyrimidine or quinoline substituents at the pyrazole C4 position to enhance binding to ATP pockets, as seen in FN-1501 (IC50_{50}: 0.008 μM against MV4-11 leukemia cells) .
  • Modify the piperidine N-ethyl group to improve pharmacokinetics (e.g., logP <3 for BBB exclusion) .
    • Biological Validation : Retinoblastoma phosphorylation assays and apoptosis markers (e.g., caspase-3 activation) confirm target engagement .

Q. How do in vivo efficacy studies validate the compound’s therapeutic potential for metabolic or oncological diseases?

  • Models :

  • Diet-induced obesity (DIO) mice : Assess weight loss and lipid profiles for peripherally restricted CB1 antagonists .
  • Xenograft tumors : Evaluate tumor regression in MV4-11 leukemia models at 15 mg/kg dosing, comparing efficacy to cytarabine .
    • PK/PD Metrics : Monitor plasma exposure (AUC), tissue distribution, and tPSA (>90 Ų) to predict CNS exclusion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

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